N~4~-(3-chlorophenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-CHLOROPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLOROPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3-chlorophenyl and morpholin-4-yl groups through nucleophilic substitution reactions.
Final assembly: Coupling of the intermediate products to form the final compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLOROPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N4-(3-CHLOROPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share a similar core structure and are known for their anticancer properties.
Pyrimidine Derivatives: These compounds are also used in medicinal chemistry for their diverse biological activities.
Uniqueness
N4-(3-CHLOROPHENYL)-1-METHYL-N6-[2-(MORPHOLIN-4-YL)ETHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazolo[3,4-d]pyrimidine core with a morpholine moiety enhances its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C18H22ClN7O |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H22ClN7O/c1-25-17-15(12-21-25)16(22-14-4-2-3-13(19)11-14)23-18(24-17)20-5-6-26-7-9-27-10-8-26/h2-4,11-12H,5-10H2,1H3,(H2,20,22,23,24) |
InChI Key |
GPMXCZKBSBPXAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCCN4CCOCC4 |
Origin of Product |
United States |
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